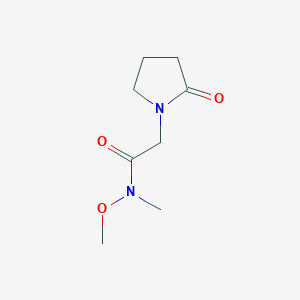

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9(13-2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOQQJQNYUDOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN1CCCC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a derivative of pyrrolidin-2-one. Pyrrolidin-2-one derivatives are known to exhibit psychotropic and cerebroprotective effects. They are widely used for the treatment of central nervous system and cerebrovascular disorders. .

Mode of Action

It is known that pyrrolidin-2-one derivatives, to which this compound is related, interact with their targets in the central nervous system to exert their effects.

Biochemische Analyse

Biochemical Properties

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of acetylcholine receptors, which are crucial for neurotransmission. Additionally, this compound can influence the function of glutamate receptors, thereby affecting synaptic plasticity and cognitive functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to enhance cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This modulation can lead to increased gene expression of neurotrophic factors, which support neuron growth and survival. Furthermore, the compound can alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on acetylcholine and glutamate receptors, enhancing their activity. This binding can lead to increased calcium ion influx, which is essential for various cellular functions. Additionally, the compound can inhibit certain enzymes, such as acetylcholinesterase, thereby prolonging the action of neurotransmitters in the synaptic cleft.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of cognitive functions and neuronal health. Prolonged use may also result in adaptive changes in receptor sensitivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as neurodegeneration and impaired motor functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. This distribution is crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments, thereby modulating its function.

Biologische Aktivität

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential neuroprotective and anticancer properties. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Methoxy group : Enhances lipophilicity and receptor interaction.

- Pyrrolidinone moiety : Implicated in various biological activities.

- Acetamide functional group : Contributes to its pharmacological properties.

The molecular formula of this compound is .

1. Neuroprotective Effects

Research indicates that this compound interacts with the sigma-1 receptor , which plays a crucial role in calcium signaling and neurotransmitter release. This interaction may lead to enhanced neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease and depression .

Key Findings :

- The compound has shown to modulate calcium ion influx, influencing cell survival and neurotransmitter dynamics.

- It exhibits potential in reducing neuroinflammation, which is a contributing factor in neurodegenerative diseases.

2. Anticancer Properties

Several studies have explored the anticancer activity of derivatives of this compound. For instance, related pyrrolidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 25.72 | Induces apoptosis |

| Compound B | MCF7 | 30.00 | Inhibits cell proliferation |

| This compound | TBD | TBD | Sigma receptor modulation |

The biological activity of this compound can be attributed to:

- Modulation of Neurotransmitter Systems : Enhances the release of neurotransmitters like dopamine and serotonin, potentially alleviating symptoms of depression and anxiety.

- Induction of Apoptosis in Cancer Cells : Promotes programmed cell death in malignant cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy of this compound in vitro and in vivo:

- Neuroprotection Study :

- Anticancer Efficacy :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide has been investigated for its potential therapeutic effects in treating various conditions:

- Pain Management: The compound has shown promise in modulating neurogenic inflammation, suggesting applications in pain management therapies. It acts as a selective antagonist of substance P receptors, which are involved in pain transmission .

- Neuroprotective Effects: Studies have indicated that similar compounds can reduce neurodegeneration in models of NMDA-lesion-induced damage. This highlights the potential for neuroprotective applications.

- Antidepressant Activity: Analogues of this compound have demonstrated inhibitory activity against monoamine oxidases (MAO-A and MAO-B), suggesting potential antidepressant-like effects.

Antimicrobial Activity

Research has explored the compound's antimicrobial properties against various pathogens:

- Antibacterial Activity: In vitro studies have shown that derivatives of this compound exhibit selective activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria .

Case Study 1: Pain Management Efficacy

A study evaluated the efficacy of this compound in reducing pain responses in animal models. Results indicated significant reductions in pain behavior compared to control groups, supporting its potential use in analgesic therapies.

Case Study 2: Neuroprotective Effects

In a rat model, compounds bearing similar structures were tested for neuroprotective effects against NMDA receptor-induced damage. Results showed a reduction in neurodegeneration markers in treated groups compared to untreated controls.

Case Study 3: Antimicrobial Properties

A study highlighted the synthesis and evaluation of various derivatives of this compound against multidrug-resistant Staphylococcus aureus. Compound variants demonstrated promising antimicrobial activity with minimal cytotoxicity to non-cancerous cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound ’s Weinreb amide group distinguishes it from analogues like PirBut, which has a butyryl group. This substitution impacts solubility and metabolic stability .

- Compounds with aromatic substituents (e.g., benzyl or naphthyl groups) exhibit varied pharmacokinetic profiles due to increased lipophilicity .

Key Observations :

- The target compound is hypothesized to exhibit nootropic activity due to its structural similarity to PirBut, which showed superior binding to GABAA and AMPA receptors compared to piracetam and anipiracetam .

- Chlorinated analogues (e.g., ) may prioritize enzyme inhibition over receptor binding, as seen in COX/LOX inhibitor designs .

Physicochemical Properties

Key Observations :

- The target compound ’s lower molecular weight and moderate LogP suggest better blood-brain barrier penetration compared to bulkier analogues like compound 13 .

Research Findings and Implications

- Synthetic Utility : The Weinreb amide group in the target compound facilitates further functionalization, as demonstrated in in situ oxidation-Wittig reactions for complex molecule synthesis .

- Therapeutic Potential: While PirBut and related N-acyl derivatives show promise in treating cognitive disorders, antitumor analogues (e.g., ) highlight the scaffold’s versatility .

- Metabolic Relevance: Metabolites like N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide link pyrrolidinone derivatives to cardiovascular pathology, suggesting dual therapeutic and biomarker roles .

Vorbereitungsmethoden

Synthesis of the N-methoxy-N-methylacetamide Core

The N-methoxy-N-methylacetamide scaffold is typically prepared via acylation of N,O-dimethylhydroxylamine hydrochloride with an acyl chloride under inert conditions.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | N,O-dimethylhydroxylamine hydrochloride + triethylamine in dichloromethane (0 °C, inert atmosphere) | Triethylamine neutralizes the hydrochloride salt to free the nucleophilic amine | Efficient deprotonation |

| 2 | Addition of acetyl chloride dropwise at 0 °C, then stirring at room temperature overnight | Acylation to form N-methoxy-N-methylacetamide | Yield: ~78% (colorless liquid) |

Coupling of the N-methoxy-N-methylacetamide with the 2-oxopyrrolidin-1-yl Substituent

While direct literature on the exact coupling of N-methoxy-N-methylacetamide with 2-(2-oxopyrrolidin-1-yl) substituent is limited, analogous synthetic strategies suggest:

- Activation of the 2-oxopyrrolidin-1-yl-acetic acid derivative (e.g., via acid chlorides or coupling agents such as HATU)

- Reaction with N,O-dimethylhydroxylamine or its derivatives to form the N-methoxy-N-methyl amide bond

- Use of solvents like dichloromethane and bases such as triethylamine to facilitate coupling under mild conditions

Industrial-scale synthesis typically involves precise control of reaction parameters and purification via recrystallization or chromatography to ensure high purity and yield.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Conditions | Yield | Key Notes |

|---|---|---|---|---|

| N-methoxy-N-methylacetamide synthesis | N,O-dimethylhydroxylamine hydrochloride, acetyl chloride, triethylamine, DCM | 0 °C to RT, inert atmosphere | ~78% | Clean acylation, characterized by NMR |

| 2-oxopyrrolidin-1-yl-acetic acid formation | Glycine, 4-chloro-3-methoxy-but-2E-enoic acid methyl ester, NaOH, HCl, Ru/C, H$$_2$$ | 70 °C, pH 7–13, 5–50 bar H$$_2$$ | 60–87% | Multi-step hydrolysis and hydrogenation |

| Coupling to form final compound | Activated acid derivatives, coupling agents (e.g., HATU), bases | Room temperature, DCM or similar solvents | High (industrial scale) | Requires purification for high purity |

Research Findings and Analytical Data

- The acylation of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride is a robust method yielding N-methoxy-N-methylacetamide efficiently with minimal by-products.

- The pyrrolidinone acetic acid derivatives can be synthesized in high purity through controlled pH and temperature conditions, followed by catalytic hydrogenation with ruthenium catalysts.

- Industrial processes emphasize scalability with reactor control and purification techniques such as recrystallization to maintain compound integrity and yield.

- NMR spectroscopy confirms the structural integrity of intermediates and final products, with characteristic chemical shifts for methoxy, methyl, and carbonyl groups.

Q & A

Q. What are the recommended synthesis and purification protocols for N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide?

The synthesis typically involves multi-step organic reactions, such as coupling pyrrolidinone derivatives with activated acetamide intermediates. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) at 0–25°C .

- Protection/deprotection strategies : Methoxy and methyl groups may require temporary protection (e.g., Boc groups) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. HPLC is recommended for final validation (≥95% purity) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : - and -NMR to verify substituent positions and stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point (observed range: 151–152.5°C) .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H302/H317) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during coupling steps .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Reaction monitoring : Use TLC or in-situ FTIR to track progress and adjust time/temperature dynamically .

Q. How should researchers address contradictions in reported biological activity data?

- Dose-response studies : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) in cellular assays .

- Assay standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments in triplicate .

- Target specificity profiling : Employ kinase/GPCR panels to identify off-target effects .

Q. What strategies ensure stability during storage and in biological assays?

- Storage : Store at –20°C in airtight, light-resistant containers with desiccants .

- Buffered solutions : Use pH 7.4 PBS or DMSO stocks (<10% in media) to prevent hydrolysis .

- Accelerated degradation studies : Expose to UV light or elevated temperatures (40°C) to predict shelf life .

Q. How can the pharmacological target of this compound be identified?

- Computational docking : Use AutoDock or Schrödinger Suite to predict binding to pyrrolidinone-sensitive targets (e.g., proteases or kinases) .

- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for LC-MS/MS identification .

- Gene knockout models : CRISPR-Cas9 knockout of suspected targets (e.g., COX-2) in cell lines to assess activity loss .

Q. What troubleshooting steps are recommended for low yields in scale-up synthesis?

- Impurity profiling : Identify by-products via LC-MS and adjust protecting groups or reaction stoichiometry .

- Flow chemistry : Implement continuous flow systems to enhance mixing and heat transfer .

- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported Pd) to reduce costs .

Q. How can in silico modeling guide derivative design for enhanced activity?

- QSAR studies : Correlate substituent electronegativity/logP with activity using MOE or ChemAxon .

- MD simulations : Simulate binding dynamics with GROMACS to optimize interactions (e.g., hydrogen bonding with 2-oxopyrrolidin moiety) .

- ADMET prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.